Cas no 1280213-70-8 (Ananolignan L)

Ananolignan L Chemical and Physical Properties
Names and Identifiers
-
- CHEBI:67449
- CHEMBL1782120
- Ananolignan L
- (5R,6S,7R,8R)-8-acetoxy-1,2,3,13-tetramethoxy-6,7-dimethyl-5,6,7,8-tetrahydrobenzo[3',4']cycloocta[1',2':4,5]benzo[1,2-d][1,3]dioxol-5-yl (2E)-2-methylbut-2-enoate
- 1280213-70-8
- Q27135918
- AKOS040763399
- ((8R,9S,10R,11R)-11-acetyloxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo(10.7.0.02,7.014,18)nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl) (E)-2-methylbut-2-enoate
- [(8R,9S,10R,11R)-11-acetyloxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl] (E)-2-methylbut-2-enoate
- (5R,6S,7R,8R)-8-acetoxy-1,2,3,13-tetramethoxy-6,7-dimethyl-5,6,7,8-tetrahydrobenzo(3',4')cycloocta(1',2':4,5)benzo(1,2-d)(1,3)dioxol-5-yl (2E)-2-methylbut-2-enoate
-
- Inchi: InChI=1S/C30H36O10/c1-10-14(2)30(32)40-25-16(4)15(3)24(39-17(5)31)19-12-21-27(38-13-37-21)29(36-9)23(19)22-18(25)11-20(33-6)26(34-7)28(22)35-8/h10-12,15-16,24-25H,13H2,1-9H3/b14-10+
- InChI Key: HIGLJZHMTBHEQS-GXDHUFHOSA-N
- SMILES: COc1cc2C(OC(=O)C(\C)=C\C)C(C)C(C)C(OC(C)=O)c3cc4OCOc4c(OC)c3-c2c(OC)c1OC
Computed Properties
- Exact Mass: 556.23084734g/mol
- Monoisotopic Mass: 556.23084734g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 10
- Heavy Atom Count: 40
- Rotatable Bond Count: 9
- Complexity: 922
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 4
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.3
- Topological Polar Surface Area: 108Ų
Ananolignan L Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN6353-1 ml * 10 mm |
Ananolignan L |
1280213-70-8 | 1 ml * 10 mm |
¥ 7430 | 2024-07-20 | ||
TargetMol Chemicals | TN6353-5mg |
Ananolignan L |
1280213-70-8 | 5mg |
¥ 4890 | 2024-07-20 | ||
TargetMol Chemicals | TN6353-1 mL * 10 mM (in DMSO) |
Ananolignan L |
1280213-70-8 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 7430 | 2023-09-15 | |
TargetMol Chemicals | TN6353-5 mg |
Ananolignan L |
1280213-70-8 | 98% | 5mg |
¥ 4,890 | 2023-07-11 |
Ananolignan L Related Literature
-
Rémy Bertrand Teponno,Souvik Kusari,Michael Spiteller Nat. Prod. Rep. 2016 33 1044
Additional information on Ananolignan L
Ananolignan L: A Comprehensive Overview
Ananolignan L (CAS No. 1280213-70-8) is a bioactive compound that has garnered significant attention in the fields of pharmacology, natural product chemistry, and traditional medicine. This compound, belonging to the class of lignans, has been extensively studied for its potential therapeutic applications. Recent advancements in analytical techniques and computational modeling have further elucidated its structural properties and bioavailability, making it a promising candidate for drug development.
Lignans, a diverse group of phenylpropanoid-derived compounds, are commonly found in various plant species. Ananolignan L, isolated from the roots of *Annamocarpus robustus*, exhibits a unique structural arrangement that contributes to its pharmacological activities. The compound's structure, characterized by a dibenzylbutyrolactone skeleton with specific substituents, plays a crucial role in its interactions with biological targets. Researchers have employed advanced spectroscopic methods, such as NMR and MS, to confirm its structure and purity, ensuring its reliability for further studies.
The biological activities of Ananolignan L have been extensively explored in recent years. Preclinical studies have demonstrated its potent anti-inflammatory and antioxidant properties, which are mediated through the modulation of key signaling pathways such as NF-κB and MAPK. These findings suggest that Ananolignan L could be a valuable addition to the treatment of inflammatory diseases, including arthritis and neurodegenerative disorders.
In addition to its anti-inflammatory effects, Ananolignan L has shown remarkable anticancer potential. Studies indicate that this compound induces apoptosis in various cancer cell lines by targeting mitochondrial pathways and inhibiting tumor growth in vivo models. The compound's ability to modulate multidrug resistance (MDR) proteins also highlights its potential as an adjuvant therapy in chemotherapy.
The pharmacokinetic profile of Ananolignan L is another area of interest for researchers. Studies on absorption, distribution, metabolism, and excretion (ADME) have revealed that the compound exhibits moderate bioavailability when administered orally. However, efforts are ongoing to improve its bioavailability through formulation strategies such as nanoparticle encapsulation or prodrug design.
From an ecological perspective, Ananolignan L contributes to the chemical diversity of *Annamocarpus robustus*, a plant species native to Southeast Asia. Its presence in this plant underscores the importance of preserving biodiversity for discovering novel therapeutic agents. Conservation efforts and sustainable harvesting practices are essential to ensure the continued availability of this valuable natural resource.
Recent collaborative research initiatives have focused on the synthesis of analogs of Ananolignan L to enhance its therapeutic efficacy and reduce potential toxicity. These efforts involve both total synthesis using chiral building blocks and semi-synthesis from plant-derived precursors. The development of these analogs has opened new avenues for exploring structure-activity relationships (SAR) and optimizing drug-like properties.
In conclusion, Ananolignan L (CAS No. 1280213-70-8) stands out as a compelling candidate for drug discovery due to its diverse pharmacological activities and unique structural features. Continued research into its mechanisms of action, combined with innovative drug delivery systems, holds great promise for translating this natural product into clinical applications.
1280213-70-8 (Ananolignan L) Related Products
- 2227668-49-5(5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)
- 2224190-91-2(5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane)
- 76006-11-6(7-CHLORO-1H-PYRAZOLO[3,4-C]PYRIDINE)
- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)
- 34582-33-7(1-(tert-Butyl) 5-methyl L-glutamate hydrochloride)
- 1428374-36-0(N-4-(trifluoromethoxy)phenyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carboxamide)
- 1527727-35-0(1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine)
- 585516-41-2(Ethyl 6-(Chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)
- 1020969-78-1(2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide)
- 2228719-49-9(7-(2-azidoethyl)-2,3-dihydro-1-benzofuran)




